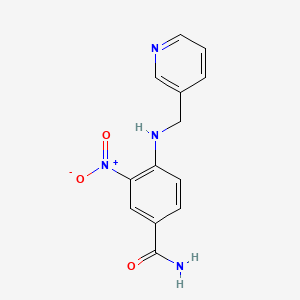
3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Overview
Description
3-nitro-4-(pyridin-3-ylmethylamino)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a pyridin-3-ylmethylamino group
Preparation Methods
The synthesis of 3-nitro-4-(pyridin-3-ylmethylamino)benzamide typically involves multiple steps. One common synthetic route starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to its corresponding acyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under an inert atmosphere .
Chemical Reactions Analysis
3-nitro-4-(pyridin-3-ylmethylamino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or hydroxylamine derivatives.
Scientific Research Applications
3-nitro-4-(pyridin-3-ylmethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-cancer properties, particularly against gastric cancer cell lines.
Material Science: The compound’s structural properties make it suitable for use in nonlinear optical materials.
Biological Studies: It is used in studies involving molecular docking to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 3-nitro-4-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it is believed to inhibit certain enzymes or proteins essential for cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-nitro-4-(pyridin-3-ylmethylamino)benzamide can be compared with similar compounds such as:
N-cyclopropyl-3-nitro-4-(pyridin-3-ylmethylamino)benzamide: This compound has a cyclopropyl group instead of a methyl group, which may influence its reactivity and biological activity.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but differs in the position of the nitro group and the nature of the substituents.
Properties
IUPAC Name |
3-nitro-4-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(18)10-3-4-11(12(6-10)17(19)20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYMHJNJQXIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[4-(4-methylpiperidine-1-carbonyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B3959075.png)
![3-[(2,6-DIMETHYLMORPHOLINO)METHYL]-5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE](/img/structure/B3959080.png)


![2-[2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethylamino]-5-nitrobenzamide](/img/structure/B3959089.png)
![10-Bromo-3-methylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959100.png)
![N-[3-(4-morpholinyl)propyl]-4-phenylbutanamide](/img/structure/B3959120.png)
![3-[(4-METHYLBENZYL)SULFANYL]-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B3959127.png)
![2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B3959135.png)

![N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]furan-2-carboxamide](/img/structure/B3959150.png)

![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate](/img/structure/B3959161.png)

